Hymenochirin-5B
CAS No.:
Cat. No.: VC3666011
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Secondary Structure
Like other members of the hymenochirin family, hymenochirin-5B is presumed to adopt an α-helical conformation, particularly when interacting with microbial membranes . This secondary structure is common among antimicrobial peptides and facilitates their interaction with the phospholipid bilayers of bacterial cell membranes.
The α-helical structure creates an amphipathic peptide with hydrophobic and hydrophilic faces, allowing it to disrupt microbial membranes by inserting into the lipid bilayer. This mechanism is believed to be crucial for the antimicrobial activity of hymenochirins, including hymenochirin-5B.
Evolutionary Significance
Genetic Origin and Conservation
Research into the transcriptome of Hymenochirus boettgeri has revealed insights into the evolution of the hymenochirin peptides. Analysis indicates that the hymenochirin family shows low structural variation compared to antimicrobial peptides from other amphibian species . This contrasts with the typical pattern observed in amphibian host-defense peptides, which often display significant structural diversity.
The hymenochirin gene transcripts contain two to six tandem repeats, together encoding 14 distinct peptides, including hymenochirin-5B . Unlike antimicrobial peptides in other amphibians that evolved under diversifying selection, the hymenochirin peptides appear to have evolved under purifying selection, recent duplication, and/or concerted gene evolution . This evolutionary pattern has resulted in the relatively low sequence variation observed among the hymenochirin peptides.
Taxonomic Significance
The hymenochirin peptides, including hymenochirin-5B, show very low structural similarity with antimicrobial peptides isolated from skin secretions of related species such as Silurana tropicalis and Xenopus laevis . This aligns with the proposed ancient divergence of the subfamilies Pipinae (which includes Hymenochirus) and Xenopodinae (which includes Xenopus and Silurana) . The distinctive structural characteristics of hymenochirins thus provide biochemical evidence supporting the taxonomic separation of these amphibian lineages.
Biological Activities
Mechanism of Action
The antimicrobial mechanism of hymenochirin peptides, including hymenochirin-5B, is believed to involve disruption of microbial cell membranes. The peptides' cationic and amphipathic nature allows them to interact with the negatively charged phospholipids in bacterial cell membranes . Upon contact, the peptides are thought to adopt an α-helical conformation and insert into the lipid bilayer, leading to membrane permeabilization and ultimately cell death.
This membrane-disruptive mechanism is common among many antimicrobial peptides and may explain the broad-spectrum activity of hymenochirins against both Gram-positive and Gram-negative bacteria, as well as fungi.
Comparison with Other Hymenochirins
Structural Comparison
While all hymenochirins share certain structural features, there are notable differences between hymenochirin-5B and other members of the family, particularly hymenochirin-1B. The table below summarizes key structural differences:
| Feature | Hymenochirin-1B | Hymenochirin-5B |
|---|---|---|
| C-terminus | α-amidated (NH₂) | Free carboxyl (COOH) |
| Sequence | IKLSPETKDNLKKVLKGAIKGAIAVAKMV.NH₂ | Follows pattern: XKIPX₂VKDTLKKVAKGX₂SX₂AGAX₃.COOH |
| Length | 29 amino acids | Not specifically reported |
Hymenochirin-1B has been more extensively studied than hymenochirin-5B, with multiple analogs synthesized to investigate structure-activity relationships . These studies have shown that modifications to the hydrophilic face of the α-helix, particularly substitutions of proline, glutamic acid, and aspartic acid residues with lysine, can enhance antimicrobial potency while affecting hemolytic activity .
Research Challenges and Future Directions
Current Limitations
Research on hymenochirin-5B specifically is limited compared to other members of the hymenochirin family, particularly hymenochirin-1B. This gap in knowledge includes:
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The exact amino acid sequence of hymenochirin-5B
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Specific antimicrobial spectrum and potency
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Potential anticancer or other biological activities
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Structure-activity relationships of modified analogs
Addressing these limitations would provide a more comprehensive understanding of hymenochirin-5B and its potential therapeutic applications.
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